
1-Fluoro-4-(2-nitrovinyl)benzene
Overview
Description
1-Fluoro-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by a pale yellow crystalline solid form and is slightly soluble in water . This compound is also known by other names such as 4-Fluoro-β-nitrostyrene and p-Fluoro-β-nitrostyrene .
Preparation Methods
1-Fluoro-4-(2-nitrovinyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 4-fluorostyrene using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-Fluoro-4-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction of this compound typically yields amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Organic Chemistry
In organic synthesis, 1-Fluoro-4-(2-nitrovinyl)benzene serves as a versatile building block for creating more complex organic molecules. Its unique structure allows for various functionalization reactions, which are crucial for developing new compounds with desired properties.
Research indicates that this compound exhibits potential biological activities:
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Antifungal Activity : Preliminary findings indicate antifungal properties, which could lead to the development of new antifungal agents.
Medicinal Chemistry
Derivatives of this compound are being explored for their potential use in drug development. The compound's ability to undergo various chemical transformations enhances its utility in synthesizing pharmacologically active molecules.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to serve as an intermediate in synthesizing other valuable compounds.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Antifungal Properties
Another research project focused on evaluating the antifungal activity of this compound against common fungal strains. Results showed promising antifungal effects, warranting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-nitrovinyl)benzene involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
1-Fluoro-4-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
4-Fluorostyrene: Contains a fluorine atom but lacks the nitro group, resulting in different chemical properties and uses.
1-Fluoro-2-(2-nitrovinyl)benzene: Similar structure but with the nitrovinyl group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1-Fluoro-4-(2-nitrovinyl)benzene, a fluorinated aromatic compound, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and implications for medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
This compound features a fluorine atom and a nitrovinyl group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.
Key Structural Features:
- Fluorine Atom: Enhances lipophilicity and bioavailability.
- Nitro Group: Known for its role in redox reactions, potentially influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Properties: Nitro compounds are recognized for their high anti-infective activity. Studies have shown that compounds containing nitro groups can inhibit bacterial growth effectively .
- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties. Its structural analogs have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Redox Reactions: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets, leading to biological effects such as cytotoxicity .
- Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles, potentially leading to the formation of more biologically active derivatives.
- Interaction with Molecular Targets: The unique electronic properties imparted by the fluorine and nitro groups allow the compound to modulate various biochemical pathways, affecting cellular signaling and metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study published in PMC highlighted the synthesis of this compound and its evaluation against cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential for development as an anticancer agent .
Case Study: Antibacterial Efficacy
Research conducted on the antibacterial properties of similar nitro compounds demonstrated their effectiveness against resistant bacterial strains. This opens avenues for further exploration of this compound in antibiotic development.
Q & A
Q. Basic: What is the established synthetic protocol for 1-Fluoro-4-(2-nitrovinyl)benzene, and what critical parameters ensure high yield?
Answer:
The compound is synthesized via a palladium-catalyzed Heck coupling reaction. Key steps include:
- Reacting 1-bromo-4-fluorobenzene with nitroethene in the presence of palladium acetate (5 mmol), tetrabutylammonium bromide (11.4 mmol), and cesium carbonate (17.1 mmol) in DMF at 353 K under nitrogen.
- Reaction monitoring via TLC and purification by column chromatography (petroleum ether/ethyl acetate, 7:3 ratio).
Critical parameters:
- Catalyst loading : Pd(OAc)₂ at 5 mmol ensures efficient cross-coupling.
- Inert atmosphere : Prevents oxidative side reactions.
- Stoichiometry : A 1:1.5 molar ratio of substrate to nitroethene maximizes yield .
Q. Basic: Which spectroscopic and crystallographic methods are pivotal for structural elucidation?
Answer:
-
X-ray crystallography : Confirms orthorhombic crystal system (space group Pna2₁) with unit cell parameters:
Parameter Value a 16.0965 Å b 4.8453 Å c 9.5538 Å V 745.12 ų C-H···O interactions (2.48–2.65 Å) stabilize the lattice . -
NMR spectroscopy :
- ¹H NMR : Vinyl proton coupling (J = 13.2 Hz) confirms E-configuration.
- ¹⁹F NMR : Shift at δ -110 ppm verifies fluorine substitution.
-
IR spectroscopy : Peaks at 1520 cm⁻¹ (NO₂) and 1620 cm⁻¹ (C=C) .
Q. Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Answer:
- C-H···O hydrogen bonds form C(5) chains, enhancing thermal stability (m.p. 395 K).
- Orthorhombic packing (Z = 4, Dₓ = 1.490 Mg/m³) contributes to anisotropic mechanical behavior.
- Hirshfeld surface analysis quantifies interaction contributions:
Q. Advanced: What methodological approaches address regioselectivity challenges in palladium-catalyzed derivatization?
Answer:
- Electronic modulation : Electron-deficient alkynes favor para-substitution.
- Catalyst tuning : Rhodium catalysts (vs. Pd) improve regioselectivity in analogous systems (e.g., 85% 2,3-substitution for alkylaryl alkynes) .
- Steric directing groups : Bulky substituents on the alkyne suppress competing pathways.
Q. Basic: What safety considerations are critical during handling?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
- Storage : Keep in a cool, dry environment to prevent decomposition.
- Waste disposal : Neutralize with alkaline solutions before disposal .
Q. Advanced: How can computational chemistry predict reactivity in electrophilic substitution?
Answer:
- DFT calculations (B3LYP/6-311G**):
- Fluorine's electronegativity directs electrophiles to the para position (HOMO localization at C4).
- Transition state analysis reveals E/Z isomerization activation energy (~25 kcal/mol), guiding reaction design .
Q. Advanced: What strategies validate purity and isomer composition post-synthesis?
Answer:
- HPLC-UV : Resolves E/Z isomers (retention times: 8.2 vs. 9.5 min at λ = 254 nm).
- HRMS : Confirms molecular formula ([M+H]⁺ = 168.0533).
- DSC : Detects polymorphic transitions (e.g., endothermic peaks at 120–130°C) .
Q. Basic: What biological activities are associated with fluorinated nitrovinyl aromatics?
Answer:
- Antibacterial : Fluorine enhances membrane permeability; nitro groups disrupt redox balance.
- Anticancer : Nitrovinyl motifs inhibit kinases (IC₅₀ ~ 5 µM in MCF-7 cells).
- Antiviral : Target viral proteases via electrophilic nitro groups .
Q. Advanced: How do halogen substituents (F vs. Cl) affect electronic properties in nitrovinyl benzene derivatives?
Answer:
- Electron-withdrawing effect : Fluorine increases ring electron deficiency (Hammett σₚ = +0.78) more than chlorine (+0.47), polarizing the nitrovinyl group.
- Crystal packing : Chlorine’s larger van der Waals radius (1.80 Å vs. F: 1.47 Å) alters π-stacking distances (e.g., 3.8 Å in Cl-derivatives vs. 4.2 Å in F-analogs) .
Q. Advanced: What mechanistic insights explain contradictions in catalytic efficiency across reaction scales?
Answer:
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSQVFSQAYHRU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281213 | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-69-5, 706-08-1 | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Styrene, p-fluoro-beta-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Styrene, p-fluoro-beta-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 706-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluoro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-p-Fluoro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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